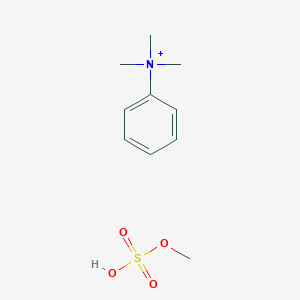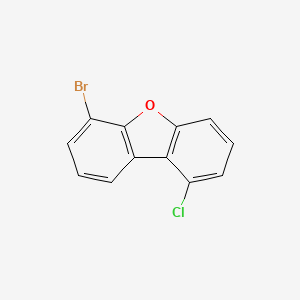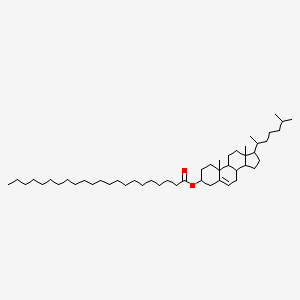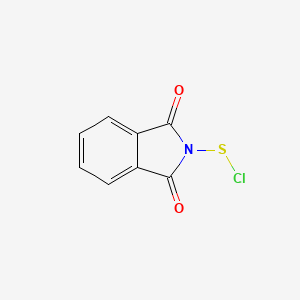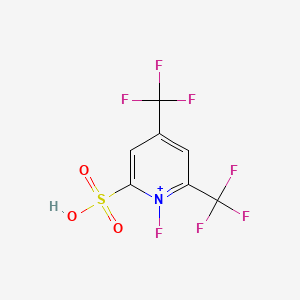
1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate: is a chemical compound with the molecular formula C7H2F7NO3S and a molecular weight of 313.15 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, as well as a sulfonate group. It is primarily used in research and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate typically involves the fluorination of a pyridinium precursor. One common method includes the reaction of 4,6-bis(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with stringent control of reaction parameters to ensure consistent product quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition: The compound can add to unsaturated substrates, forming new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids.
Substitution: Reagents such as sodium azide or potassium thiocyanate are used under mild conditions.
Addition: Reactions are typically carried out in the presence of catalysts like palladium or nickel complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorinated alcohols or ketones, while substitution reactions can produce azido or thiocyanato derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is used as a fluorinating agent to introduce fluorine atoms into organic molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can enhance the biological activity and stability of compounds .
Biology: The compound is used in biological research to study the effects of fluorinated molecules on biological systems. It can be used to modify biomolecules such as proteins and nucleic acids, providing insights into their structure and function .
Medicine: In medicine, fluorinated compounds are often used in drug development due to their improved pharmacokinetic properties. N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is used in the synthesis of fluorinated drugs, which can exhibit enhanced potency, selectivity, and metabolic stability .
Industry: The compound finds applications in the production of specialty chemicals, including fluorinated polymers and surfactants. These materials are used in various industries, such as electronics, coatings, and textiles, due to their unique properties .
Mecanismo De Acción
The mechanism of action of N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate involves the transfer of the fluorine atom to a substrate. This process is facilitated by the electron-withdrawing effects of the trifluoromethyl groups, which activate the fluorine atom for nucleophilic attack. The pyridinium ring stabilizes the intermediate species formed during the reaction, allowing for efficient fluorination .
Comparación Con Compuestos Similares
- N-Fluoro-4-methylpyridinium-2-sulfonate
- N-Fluoro-4,6-dimethylpyridinium-2-sulfonate
- N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate
Uniqueness: N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other fluorinating agents. This makes it particularly effective in introducing fluorine atoms into complex organic molecules, providing a valuable tool for synthetic chemists .
Propiedades
Fórmula molecular |
C7H3F7NO3S+ |
|---|---|
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H/p+1 |
Clave InChI |
LWZRPYZXABAHFJ-UHFFFAOYSA-O |
SMILES canónico |
C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



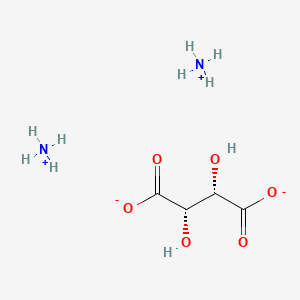
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
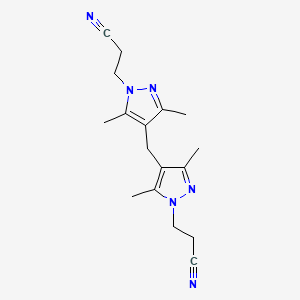
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
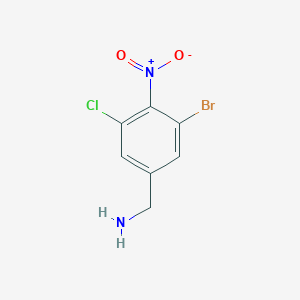
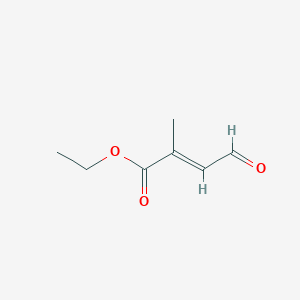
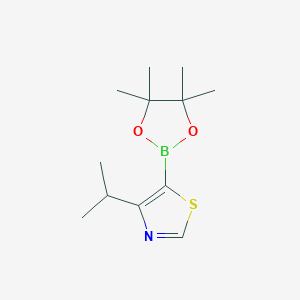
![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)
